

A Technical Guide to the Crystal Structure and Molecular Geometry of Anthrarufin

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Compound of Interest

Compound Name: Anthrarufin

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Introduction

Anthrarufin, also known as 1,5-dihydroxyanthraquinone, is a naturally occurring organic compound with the molecular formula $C_{14}H_8O_4$.^{[1][2]} It belongs to the anthraquinone family of compounds, which are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.^[1] A thorough understanding of the crystal structure and molecular geometry of **Anthrarufin** is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the crystallographic data and molecular architecture of **Anthrarufin**, supported by detailed experimental methodologies and visual representations of its known biological signaling pathways.

Crystal Structure of Anthrarufin

The crystal structure of **Anthrarufin** has been determined by single-crystal X-ray diffraction. Two key studies provide the crystallographic parameters for this compound. The initial determination and a subsequent redetermination have provided precise data on its solid-state conformation.

Crystallographic Data

The crystallographic data for **Anthrarufin** is summarized in the table below. The redetermination study by Marasinghe and Gillispie provides the currently accepted and more precise data.

Crystal Parameter	Initial Determination	Redetermination (1993)[1]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /a	P 1 2 ₁ /c 1
Unit Cell Dimensions		
a	15.755 Å	6.0092 Å
b	5.308 Å	5.3074 Å
c	6.003 Å	15.7538 Å
α	90°	90°
β	93.62°	93.672°
γ	90°	90°
Volume (V)	501.0 Å ³	501.41 Å ³
Z	2	2

Molecular Geometry of Anthrarufin

The molecular geometry of **Anthrarufin** is characterized by a planar tricyclic aromatic system of anthracene-9,10-dione, substituted with two hydroxyl groups at the C1 and C5 positions. A key feature of its structure is the presence of strong intramolecular hydrogen bonds between the hydroxyl groups and the adjacent quinone oxygen atoms. This interaction contributes to the planarity and rigidity of the molecule.

While a comprehensive list of all bond lengths and angles from the primary literature is not readily available in public abstracts, the general structural features are well-established. The C-C bond lengths within the aromatic rings are expected to be in the range of 1.36 to 1.45 Å, characteristic of aromatic systems. The C=O bonds of the quinone moiety will be shorter, typically around 1.22 Å. The C-O bonds of the hydroxyl groups are expected to be around 1.36

Å. The bond angles within the aromatic rings are approximately 120° , consistent with sp^2 hybridization.

Experimental Protocols

The determination of the crystal structure of **Anthrarufin** involves several key experimental stages, from crystal growth to data analysis. The following is a generalized protocol based on standard techniques for small organic molecules.

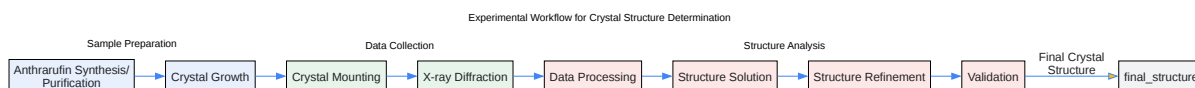
Crystal Growth

High-quality single crystals of **Anthrarufin** are typically grown from a suitable organic solvent using slow evaporation or vapor diffusion methods. A common procedure involves:

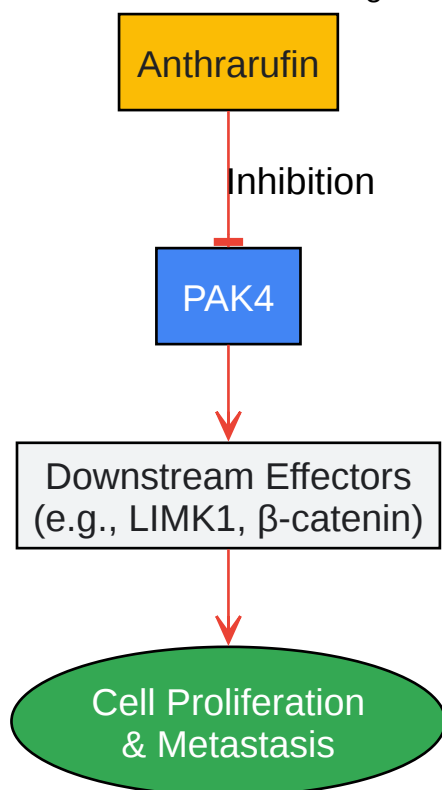
- **Dissolution:** Dissolving commercially available **Anthrarufin** powder in a minimal amount of a hot solvent, such as a mixture of chloroform and ligroin.
- **Slow Cooling/Evaporation:** The saturated solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over several days.
- **Crystal Selection:** Well-formed, single crystals of suitable size and quality are selected for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

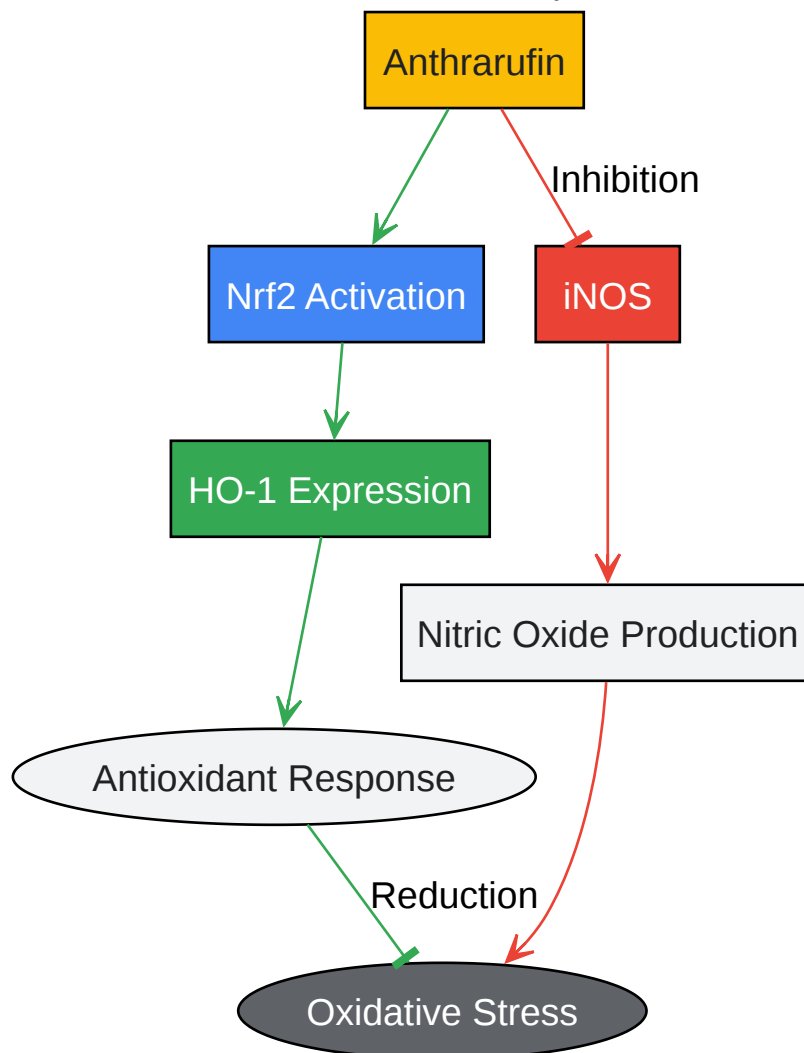
The collection and analysis of X-ray diffraction data are performed using a single-crystal X-ray diffractometer. The general workflow is as follows:



Anthrarufin Inhibition of the PAK4 Signaling Pathway



Modulation of Oxidative Stress by Anthrarufin

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References

- 1. Anthrarufin | C₁₄H₈O₄ | CID 8328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

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